(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine.
Protection of the Amino Group: The amino group of (S)-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Enone: The protected amino acid is then subjected to a dehydration reaction to form the enone structure. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Boc group removal using trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(S)-phenylalanine: A precursor in the synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid.
tert-butoxycarbonyl chloride (Boc-Cl): Used for the protection of amino groups.
(4S)-4-amino-5-phenylpent-2-enoic acid: A deprotected form of the compound.
Uniqueness
The uniqueness of this compound lies in its ability to serve as a versatile intermediate in organic synthesis. The presence of the Boc protecting group allows for selective reactions, making it valuable in the synthesis of peptides and other complex molecules.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
AAPMMQYSZDNRPM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(=O)O |
Origin of Product |
United States |
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